molecular formula C14H11BrCl2N4O B2546126 4-Bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one CAS No. 946386-74-9

4-Bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one

Cat. No. B2546126
CAS RN: 946386-74-9
M. Wt: 402.07
InChI Key: RHVGTIARPLYYMU-UHFFFAOYSA-N
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Description

The compound "4-Bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one" is a complex molecule that may be related to various pyrazole and imidazole derivatives, which are often studied for their potential biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related bromo- and chloro-substituted heterocyclic compounds, which can offer insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of bromo- and chloro-substituted heterocyclic compounds is a topic of interest due to their potential biological activities. For instance, bromido gold(i) complexes with methoxy, methyl, and fluorine substituents have been synthesized and characterized, showing significant activity against cancer cell lines . Similarly, the synthesis of chloro and bromo substituted indanyl tetrazoles and methyltetrazoles has been reported, with some compounds exhibiting notable analgesic activity . These studies suggest that the synthesis of "this compound" would likely involve multiple steps, including the introduction of bromo and chloro substituents and the formation of the pyrazole and imidazole rings.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a 3(5)-phenyl-4-bromo-5(3)-methylpyrazole revealed the presence of both tautomers in the crystals, forming cyclic tetramers . Additionally, the crystal structure of a Schiff base compound with bromo and chloro substituents was elucidated, showing a trans configuration around the C=N double bond . These findings indicate that the molecular structure of "this compound" would be complex and might exhibit interesting tautomeric or conformational features.

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted compounds can lead to various chemical transformations. Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole has been used as a convenient approach to vicinally disubstituted pyrazoles . This method involves metallation followed by quenching with electrophiles, which could be relevant for modifying the structure of "this compound" to introduce new functional groups or to create derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted heterocyclic compounds are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding in benzimidazole derivatives affects their NMR spectral properties and their reactivity with metal ions . The Schiff base compounds' crystallographic data provide insights into their geometry and electronic structure, which are crucial for understanding their reactivity and interactions with biological targets . These aspects would be essential for a comprehensive analysis of the physical and chemical properties of "this compound".

Scientific Research Applications

Antibacterial and Antifungal Applications

Research indicates that brominated pyrazolone derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from α-bromoenones and bipyrazoles, closely related to the chemical structure , have been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Aspergilus flavus and Aspergillus niger. These studies reveal potential therapeutic applications of these compounds in treating microbial infections (Pundeer et al., 2013).

Anticancer and Anti-inflammatory Properties

Similar compounds have also been investigated for their anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have demonstrated anticancer activity, showcasing the potential of these molecules in the development of new anticancer therapies (Rahmouni et al., 2016).

Chemical Synthesis and Reactivity

The reactivity and synthetic applications of brominated pyrazoles have been explored, with studies demonstrating their utility as intermediates in the synthesis of more complex molecules. The versatility of these compounds is evident in their role in constructing molecules with diverse biological activities, offering a pathway for the development of new drugs and materials (Iddon & Lim, 1983).

Materials Science Applications

Brominated pyrazoles and related compounds find applications in materials science, particularly in the development of novel photoluminescent materials and catalysts. Their unique electronic and structural properties make them suitable for use in organic light-emitting diodes (OLEDs) and as ligands in metal-organic frameworks (MOFs), contributing to advancements in electronic and photonic technologies (Stagni et al., 2008).

properties

IUPAC Name

4-bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl2N4O/c1-19-10(7-20-8-18-12(16)13(20)17)11(15)14(22)21(19)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVGTIARPLYYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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